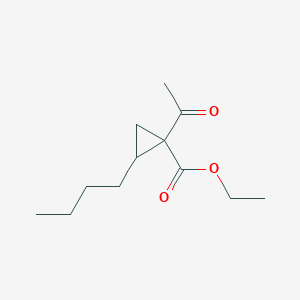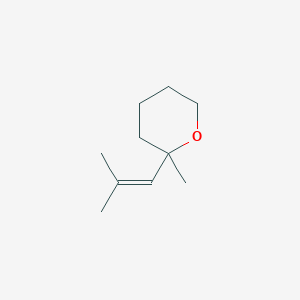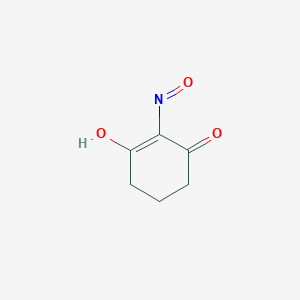
(4R)-4-Hydroxy-1-pentyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Hydroxy-1-pentyl-L-proline is a chiral amino acid derivative with a hydroxyl group at the fourth carbon and a pentyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-1-pentyl-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group is introduced at the fourth carbon through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Pentylation: The introduction of the pentyl group is carried out through an alkylation reaction. This involves the use of pentyl halides (e.g., pentyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-Hydroxy-1-pentyl-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) in dichloromethane.
Major Products
Oxidation: (4R)-4-Oxo-1-pentyl-L-proline.
Reduction: this compound (regeneration).
Substitution: (4R)-4-Chloro-1-pentyl-L-proline.
Aplicaciones Científicas De Investigación
(4R)-4-Hydroxy-1-pentyl-L-proline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of proline-based drugs and inhibitors.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It is studied for its potential role in modulating enzyme activity and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4R)-4-Hydroxy-1-pentyl-L-proline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pentyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-Hydroxy-1-pentyl-L-proline: The enantiomer of (4R)-4-Hydroxy-1-pentyl-L-proline, differing in the configuration at the fourth carbon.
(4R)-4-Hydroxy-1-butyl-L-proline: Similar structure but with a butyl group instead of a pentyl group.
(4R)-4-Hydroxy-1-pentyl-D-proline: The D-enantiomer of the compound, differing in the overall stereochemistry.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a hydroxyl and a pentyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
90245-01-5 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-1-pentylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-11-7-8(12)6-9(11)10(13)14/h8-9,12H,2-7H2,1H3,(H,13,14)/t8-,9+/m1/s1 |
Clave InChI |
FJALMPNMNFUOLE-BDAKNGLRSA-N |
SMILES isomérico |
CCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
SMILES canónico |
CCCCCN1CC(CC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)


![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)

![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)
